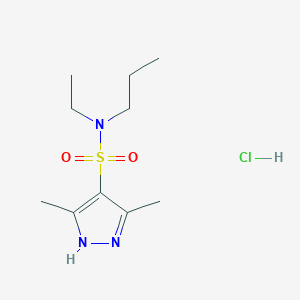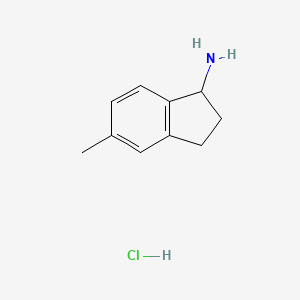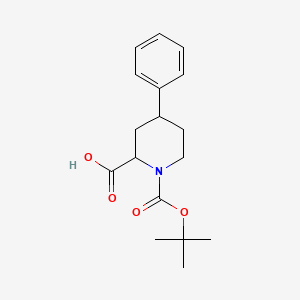
tert-Butyl (3,4-dihydroxybutan-2-yl)carbamate
Overview
Description
“tert-Butyl (3,4-dihydroxybutan-2-yl)carbamate” is a chemical compound. It is also known as "Carbamic Acid tert-Butyl Ester" . The compound has a molecular formula of C9H19NO4 .
Synthesis Analysis
The synthesis of tert-Butyl carbamates, which are similar to the requested compound, has been investigated in various studies. For instance, a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been reported . Another study reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis
The molecular structure of similar compounds, such as tert-Butyl carbamate, has been analyzed . The molecular weight of “this compound” is 205.25 g/mol .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl carbamates have been studied. For example, tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Scientific Research Applications
Tert-Butylcarbamate has been used in a variety of scientific research applications, including as a catalyst in organic synthesis. It has been used to synthesize a variety of compounds, such as pharmaceuticals, plastics, and other organic compounds. In addition, tert-Butylcarbamate has been used to study biochemical and physiological processes in cells, tissues, and organisms. It has been used to study the effects of various compounds on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes.
Mechanism of Action
Tert-Butylcarbamate acts as a reversible inhibitor of enzymes and other molecules involved in biochemical and physiological processes. It binds to the active site of the enzyme or molecule and blocks its activity. The binding of tert-Butylcarbamate to the active site of the enzyme or molecule is reversible, meaning that it can be released from the active site and the enzyme or molecule can then resume its activity.
Biochemical and Physiological Effects
Tert-Butylcarbamate has been used to study the effects of various compounds on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It has been used to study the effects of drugs on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It has also been used to study the effects of environmental toxins on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
Tert-Butylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a reversible inhibitor of enzymes and other molecules involved in biochemical and physiological processes, which makes it useful for studying the effects of various compounds on the activity of these molecules. The main limitation of tert-Butylcarbamate is that it is not very soluble in water, which can make it difficult to use in some laboratory experiments.
Future Directions
There are several potential future directions for tert-Butylcarbamate. It could be used in the development of new drugs, as it has been used to study the effects of drugs on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. It could also be used in the development of new environmental toxins, as it has been used to study the effects of environmental toxins on the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes. Additionally, tert-Butylcarbamate could be used in the development of new plastics, as it has been used to synthesize a variety of compounds, including plastics. Finally, tert-Butylcarbamate could be used in the development of new catalysts, as it has been used as a catalyst in organic synthesis.
properties
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZNGCKFWOIZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824519-24-5 | |
| Record name | tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
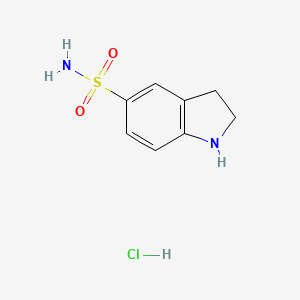

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
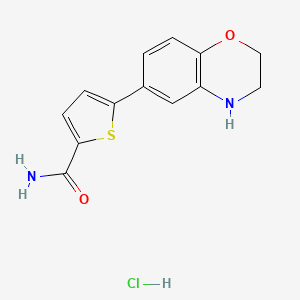
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)

